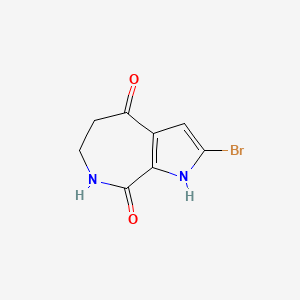

2-Bromoaldisin

Description

Properties

IUPAC Name |

2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-4-5(12)1-2-10-8(13)7(4)11-6/h3,11H,1-2H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYSELGLAAADNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=O)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453935 | |

| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96562-96-8 | |

| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Enzymatic Composition of Stem Bromelain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stem bromelain, a complex enzymatic extract derived from the stem of the pineapple plant (Ananas comosus), has garnered significant attention in the pharmaceutical and research sectors due to its diverse therapeutic properties. This technical guide provides an in-depth exploration of the enzymatic composition of stem bromelain, presenting a comprehensive overview of its constituent proteases and non-proteolytic enzymes. Detailed experimental protocols for the extraction, purification, and characterization of these enzymes are provided, alongside a summary of their quantitative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by the enzymatic components of stem bromelain, offering visual representations to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of stem bromelain.

Introduction

Stem bromelain is not a single substance but a complex mixture of various enzymes, with cysteine proteases being the most prominent and functionally significant components.[1][2] The term "stem bromelain" (EC 3.4.22.32) itself refers to the major cysteine protease found in this extract.[3] However, the therapeutic efficacy of the complete extract is attributed to the synergistic action of its diverse enzymatic and non-enzymatic constituents. This guide delves into the intricate details of this composition, providing a foundational understanding for its application in research and drug development.

Enzymatic Composition of Stem Bromelain

The enzymatic cocktail of stem bromelain can be broadly categorized into proteolytic and non-proteolytic enzymes.

Proteolytic Enzymes: The Cysteine Protease Family

The primary therapeutic effects of stem bromelain are largely attributed to its rich content of cysteine proteases. These enzymes are characterized by a cysteine residue at their active site and are responsible for the extract's potent proteolytic activity.

-

Stem Bromelain (EC 3.4.22.32): This is the most abundant and well-characterized cysteine protease in the extract.[2][4] It exhibits broad substrate specificity and is a key contributor to the anti-inflammatory and digestive properties of the extract.[1][3]

-

Ananain (EC 3.4.22.31): Another significant cysteine protease found in pineapple stem.[4][5] While structurally related to stem bromelain, ananain possesses distinct substrate specificity and kinetic properties.[4][5]

-

Comosain: A less abundant but notable cysteine protease that is also closely related to stem bromelain.[4][5]

While precise quantitative data on the relative abundance of these proteases is limited in publicly available literature, it is generally accepted that forms of "basic bromelain" constitute the most abundant fraction of cysteine proteases within the crude stem extract. Proteomic analyses have identified at least four distinct bromelain enzymes in commercially available stem bromelain products.[6]

Non-Proteolytic Enzymes

Beyond its powerful proteases, stem bromelain also contains a variety of non-proteolytic enzymes that may contribute to its overall therapeutic effect. These include:

-

Phosphatases [7]

-

Peroxidases [7]

-

Cellulases [8]

-

Glucosidases [7]

-

Protease Inhibitors: The presence of protease inhibitors suggests a complex regulatory mechanism within the plant tissue.[7]

The synergistic interplay between the proteolytic and non-proteolytic components is an active area of research and is believed to be crucial for the broad spectrum of biological activities observed with stem bromelain administration.

Quantitative Analysis of Stem Bromelain Composition

The total protein content in crude bromelain extracts from pineapple can range from approximately 40% to 45%.[9] However, the specific percentage of each individual enzyme within this protein fraction is not consistently reported across studies. The activity of bromelain is often expressed in Gelatin Digesting Units (GDU) per gram or Casein Digestion Units (CDU).

For research and development purposes, it is imperative to perform quantitative analysis on the specific batch of stem bromelain being utilized. This can be achieved through a combination of protein quantification assays and specific activity assays for the different enzymatic components.

Table 1: Summary of Enzymatic Composition and Activity in Stem Bromelain

| Enzyme Category | Specific Enzymes | Typical Assay Substrate | Reported Activity Units |

| Proteolytic Enzymes | Stem Bromelain (EC 3.4.22.32), Ananain, Comosain | Gelatin, Casein | GDU/g, CDU/mg |

| Non-Proteolytic Enzymes | Phosphatases, Peroxidases, Cellulases, Glucosidases | Specific substrates for each enzyme | U/mg |

Note: The specific activity will vary depending on the purity of the extract and the assay conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of the enzymatic components of stem bromelain.

Extraction of Crude Stem Bromelain

Objective: To obtain a crude extract of enzymes from pineapple stems.

Materials:

-

Fresh pineapple stems

-

Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

-

Blender or homogenizer

-

Cheesecloth or muslin cloth

-

Centrifuge

Protocol:

-

Wash the pineapple stems thoroughly to remove any dirt or contaminants.

-

Cut the stems into small pieces and homogenize them in a blender with the extraction buffer (typically in a 1:2 w/v ratio).

-

Filter the homogenate through several layers of cheesecloth to remove the fibrous material.

-

Centrifuge the filtrate at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet any remaining cellular debris.

-

Carefully collect the supernatant, which represents the crude stem bromelain extract.

Purification of Stem Bromelain Enzymes

A multi-step purification process is typically employed to isolate the different enzymatic components.

Objective: To concentrate the proteins in the crude extract.

Protocol:

-

Slowly add solid ammonium sulfate to the crude extract while gently stirring on ice.

-

Perform a fractional precipitation by adding ammonium sulfate to different saturation levels (e.g., 0-40%, 40-80%).

-

After each addition, allow the protein to precipitate for at least 30 minutes on ice.

-

Collect the precipitate by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

-

Resuspend the pellets in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).

Objective: To separate proteins based on their net charge.

Protocol:

-

Dialyze the resuspended protein pellet against the starting buffer for the ion-exchange column (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange, or 20 mM sodium acetate, pH 5.0 for cation exchange).

-

Load the dialyzed sample onto a pre-equilibrated ion-exchange column (e.g., DEAE-cellulose for anion exchange or CM-cellulose for cation exchange).

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound proteins using a linear or stepwise gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).

-

Collect fractions and assay each for protein content and enzymatic activity.

Objective: To separate proteins based on their size.

Protocol:

-

Concentrate the active fractions from the ion-exchange chromatography step.

-

Load the concentrated sample onto a pre-equilibrated gel filtration column (e.g., Sephadex G-100).

-

Elute the proteins with a suitable buffer (e.g., 50 mM sodium phosphate buffer with 150 mM NaCl, pH 7.0).

-

Collect fractions and analyze for protein content and enzymatic activity.

Protein Quantification: Bradford Assay

Objective: To determine the total protein concentration.

Protocol:

-

Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

-

Add Bradford reagent to both the standards and the unknown protein samples.

-

After a short incubation period, measure the absorbance at 595 nm using a spectrophotometer.

-

Construct a standard curve by plotting the absorbance of the BSA standards against their concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Enzymatic Activity Assay: Casein Digestion Assay

Objective: To measure the proteolytic activity of bromelain.

Protocol:

-

Prepare a casein solution (e.g., 1% w/v in a suitable buffer, pH 7.5).

-

Pre-incubate the casein solution at the optimal temperature for bromelain activity (e.g., 37°C).

-

Add a known amount of the bromelain-containing sample to the casein solution and incubate for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the undigested casein.

-

Centrifuge the mixture to pellet the precipitate.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides released, which indicates the enzymatic activity.

-

One unit of activity is typically defined as the amount of enzyme that produces an increase in absorbance of 0.001 per minute under the specified conditions.

Signaling Pathways Modulated by Stem Bromelain

The therapeutic effects of stem bromelain are mediated through its influence on various cellular signaling pathways. The proteolytic activity of its constituent enzymes is central to these modulatory effects.

Anti-inflammatory Pathways

Stem bromelain exerts its anti-inflammatory effects by modulating key inflammatory pathways. One of the primary mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by stem bromelain.

Apoptotic Pathways in Cancer Cells

Stem bromelain has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways. The diagram below illustrates a simplified workflow of how stem bromelain can trigger apoptosis.

Caption: Simplified intrinsic apoptotic pathway induced by stem bromelain.

Conclusion

Stem bromelain is a complex and fascinating mixture of enzymes with significant therapeutic potential. A thorough understanding of its enzymatic composition is paramount for its effective and safe utilization in research and drug development. The protocols and information provided in this technical guide offer a solid foundation for scientists and researchers to explore the multifaceted nature of stem bromelain and to standardize their experimental approaches. Further quantitative proteomic studies are warranted to fully elucidate the precise ratios of the various enzymatic components, which will undoubtedly contribute to a more refined understanding of its mechanism of action and pave the way for novel therapeutic applications.

References

- 1. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteinase activity and stability of natural bromelain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stem bromelain - Wikipedia [en.wikipedia.org]

- 4. Purification and characterization of multiple forms of the pineapple-stem-derived cysteine proteinases ananain and comosain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromelain - Creative Enzymes [creative-enzymes.com]

- 9. Isolation, Characterization, and Evaluation of Protease Activity of Crude Bromelain of Pineapple Peel, Core, and Crown from Subang District, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fruit Bromelain vs. Stem Bromelain: Biochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Bromelain, a complex of proteolytic enzymes derived from the pineapple plant (Ananas comosus), is a subject of significant interest in biotechnology and pharmacology.[1] It is broadly classified into two main types based on its source: fruit bromelain (FBM), extracted from the pineapple fruit, and stem bromelain (SBM), derived from the stem.[2] While both are cysteine proteases, they exhibit distinct biochemical and physicochemical properties that dictate their respective applications.[1][3] This guide provides a detailed comparison of their properties, outlines standard experimental protocols, and visualizes key workflows and biological pathways.

Section 1: Comparative Biochemical Properties

Fruit and stem bromelain differ in their enzymatic composition, activity, and physical characteristics. Stem bromelain is the more extensively studied and commercially utilized form, primarily due to its higher concentration in the plant and greater proteolytic activity compared to fruit bromelain.[1][2][4]

Table 1: General and Physical Properties

| Property | Fruit Bromelain (FBM) | Stem Bromelain (SBM) |

|---|---|---|

| EC Number | 3.4.22.33[1] | 3.4.22.32[1] |

| Primary Composition | A major cysteine endopeptidase, lacks a significant carbohydrate moiety.[5] | A complex mixture of sulfhydryl proteolytic enzymes, including ananain and comosain. It is a glycoprotein.[1][5][6] |

| Molecular Weight | 24.5 – 32 kDa[1] | 26 – 37 kDa[1] |

| Isoelectric Point (pI) | 4.6[5][6] | 9.55[1][6] |

| Glycosylation | Undergoes complex glycosylation, but considered to lack a carbohydrate moiety.[1][5] | Glycoprotein containing mannose, fucose, xylose, and N-acetylglucosamine.[5] |

Table 2: Kinetic and Activity Parameters | Parameter | Fruit Bromelain (FBM) | Stem Bromelain (SBM) | | :--- | :--- | :--- | | Proteolytic Activity | Generally lower than SBM.[1] | Higher activity compared to FBM.[1][2] | | Optimal pH | Wide range, typically 3.0 – 8.0.[1] Some studies report optima around pH 7.0-8.0.[6][7] | More defined range, typically 6.0 – 7.0.[1] Some studies report optima around pH 8.0.[6] | | Optimal Temperature | Broad range, 37 – 70 °C.[1] Specific studies show optima at 45 °C.[6] | 50 – 60 °C.[1] Some studies show optima at 35 °C.[6] | | Substrate Specificity | Broad specificity for peptide bonds; prefers Bz-Phe-Val-Arg-|-NHMec.[5][8] | Broad specificity but strong preference for Z-Arg-Arg-|-NHMec among small molecule substrates.[5][8] | | Kₘ (mM) | 0.39 (for LNPE)[6] | 1.17 (for LNPE)[6] | | Vₘₐₓ (µmol/min) | 0.38 (for LNPE)[6] | 0.25 (for LNPE)[6] |

Table 3: Activators and Inhibitors

| Category | Fruit Bromelain (FBM) | Stem Bromelain (SBM) |

|---|---|---|

| Activators | Cysteine, Bisulfite salts.[5][9] | Cysteine, H₂S, NaCN, Benzoate.[5][9] |

| Inhibitors | Heavy metal ions (Hg²⁺, Ag⁺, Cu²⁺), Iodoacetate, TLCK, TPCK, α-1-antitrypsin, Estatin A & B.[5][9] | Heavy metal ions (Hg²⁺, Ag⁺, Cu²⁺), E-64 (competitive inhibitor), SO₂, Tannins (uncompetitive).[9][10][11][12] |

Section 2: Experimental Protocols

Precise and reproducible methodologies are critical for the study of bromelain. The following protocols are synthesized from common laboratory practices for the extraction, purification, and activity assessment of bromelain.

This protocol outlines a general procedure for obtaining a crude bromelain extract and performing initial purification.

-

Homogenization:

-

Source Material: Fresh pineapple fruit (peeled) or stem.

-

Procedure: Mince the tissue and homogenize it in a cold extraction buffer (e.g., 0.2 M phosphate buffer, pH 7.0) using a blender.[13] Use a 1:1 or 1:2 ratio (w/v) of tissue to buffer.

-

Filtration: Filter the homogenate through several layers of gauze or cheesecloth to remove solid debris.[13]

-

-

Clarification:

-

Ammonium Sulfate Precipitation:

-

Precipitation: While gently stirring the crude extract on ice, slowly add ammonium sulfate to achieve a desired saturation level (typically 40-80% saturation is effective for bromelain).[13][16]

-

Incubation & Centrifugation: Allow the mixture to stand for several hours or overnight at 4°C to ensure complete precipitation. Centrifuge at 10,000 rpm for 20 minutes to collect the protein precipitate.[17]

-

-

Desalting (Dialysis):

-

Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.01 M ammonium carbonate or phosphate buffer).[17]

-

Dialysis: Transfer the resuspended protein into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10-12 kDa) and dialyze against a large volume of the same buffer overnight at 4°C, with several buffer changes to remove excess ammonium sulfate.[2][17]

-

-

Lyophilization (Optional):

-

For long-term storage, the desalted enzyme solution can be freeze-dried (lyophilized) to obtain a stable powder.[16]

-

This is a widely used method to determine the proteolytic activity of bromelain.

-

Reagent Preparation:

-

Casein Substrate (1% w/v): Dissolve 1.0 g of casein (Hammerstein grade) in 100 mL of a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Heat gently if necessary to dissolve, then cool to the assay temperature (e.g., 37°C).[9][13]

-

Trichloroacetic Acid (TCA) (10% w/v): Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.[13]

-

Enzyme Solution: Prepare a stock solution of the purified bromelain and dilute it to several concentrations using the assay buffer.

-

-

Assay Procedure:

-

Pre-incubation: Pipette 1.0 mL of the enzyme solution into a test tube and pre-warm it in a water bath at 37°C for 3-5 minutes.[9]

-

Reaction Initiation: Add 5.0 mL of the pre-warmed casein substrate to the enzyme solution, mix, and start a timer.[9]

-

Incubation: Incubate the reaction mixture for exactly 10 minutes at 37°C.[9]

-

Reaction Termination: Stop the reaction by adding 5.0 mL of 10% TCA solution. This will precipitate the undigested casein.[9]

-

Blank Preparation: For the blank, add the TCA to the enzyme solution before adding the casein substrate.[9]

-

-

Measurement:

-

Incubation and Filtration: Allow the tubes to stand for 30 minutes to ensure complete precipitation. Filter the contents through Whatman filter paper to separate the precipitated protein.[9]

-

Spectrophotometry: Measure the absorbance of the clear filtrate at 275 nm or 280 nm against the blank.[9][14] The absorbance is proportional to the amount of soluble tyrosine and tryptophan released by the enzyme's activity.

-

-

Calculation of Activity:

Section 3: Visualizations of Workflows and Pathways

The following diagram illustrates a standard workflow for isolating and characterizing bromelain for research or drug development purposes.

Bromelain exerts significant anti-inflammatory effects, which are of high interest in drug development. A primary mechanism is the downregulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[8][20][21]

This guide highlights the key distinctions between fruit and stem bromelain, providing the foundational data and methodologies required for advanced research and development. The notable differences in their biochemical profiles, particularly in terms of activity and isoelectric point, are critical considerations for purification strategies and final applications.

References

- 1. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. mt.joywinnatural.com [mt.joywinnatural.com]

- 5. Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 101.200.202.226 [101.200.202.226]

- 10. Kinetic studies on recombinant stem bromelain [scirp.org]

- 11. Effect of wine inhibitors on free pineapple stem bromelain activity in a model wine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. thescipub.com [thescipub.com]

- 15. Bromelain extraction using single stage nanofiltration membrane process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. minarjournal.com [minarjournal.com]

- 18. Isolation, Characterization, and Evaluation of Protease Activity of Crude Bromelain of Pineapple Peel, Core, and Crown from Subang District, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Journey of an Enzyme: An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Orally Administered Bromelain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromelain, a complex of proteolytic enzymes derived from the pineapple plant (Ananas comosus), has garnered significant interest in the pharmaceutical and nutraceutical fields for its diverse therapeutic properties, including anti-inflammatory, anti-edematous, and fibrinolytic activities. Despite its enzymatic nature, preclinical and clinical studies have demonstrated that bromelain can be absorbed from the gastrointestinal tract in a functionally intact form, exerting systemic effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of orally administered bromelain, offering valuable insights for researchers and professionals involved in drug development and discovery.

Pharmacokinetics of Oral Bromelain

The journey of orally administered bromelain through the body involves absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is critical for optimizing its therapeutic efficacy and developing novel drug delivery systems.

Absorption

Contrary to the conventional understanding that proteins are entirely digested in the gastrointestinal tract, a significant portion of orally administered bromelain is absorbed in a high-molecular-weight, proteolytically active form.[1][2] Studies have shown that approximately 40% of labeled bromelain can be absorbed from the intestine.[1] Upon absorption, bromelain binds to plasma antiproteinases, namely alpha-2-macroglobulin and alpha-1-antichymotrypsin, which protects it from degradation and allows it to retain its enzymatic activity in circulation.[1][2]

Bioavailability and Key Pharmacokinetic Parameters

The bioavailability of oral bromelain, while demonstrated, is subject to inter-individual variability. The following tables summarize key pharmacokinetic parameters from both preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Orally Administered Bromelain in Humans

| Parameter | Value | Study Population | Dosage | Citation |

| Tmax (Time to Peak Plasma Concentration) | ~48 hours | Healthy male volunteers | ~4 g/day for 2 days, then 600 mg on day 3 | [3] |

| Cmax (Peak Plasma Concentration) | ~5,000 pg/mL (5 ng/mL) | Healthy male volunteers | ~4 g/day for 2 days, then 600 mg on day 3 | [3][4] |

| t1/2 (Plasma Half-life) | 6-9 hours | Healthy male volunteers | Not specified | [3][5] |

Table 2: Pharmacokinetic Parameters of Orally Administered Bromelain in Rats

| Parameter | Value | Animal Model | Dosage | Citation |

| Tmax (Time to Peak Plasma Concentration) | 1 hour | Wistar rats | 40 mg/kg | [6] |

| Tmax (Time to Peak Plasma Concentration) | 1 hour | Sprague-Dawley rats | 3.5 mg/kg ([125I]bromelain) | [3] |

| Cmax (Peak Plasma Concentration) | 3.68 ± 0.34 ng/mL | Wistar rats | 40 mg/kg | [6] |

| Cmax (Peak Plasma Concentration) | 270 ng/mL (acid-insoluble fraction) | Sprague-Dawley rats | 3.5 mg/kg ([125I]bromelain) | [3][7] |

| t1/2 (Plasma Half-life) | Not specified | - | - | - |

Experimental Protocols

A variety of experimental methods have been employed to study the pharmacokinetics and bioavailability of bromelain. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile of orally administered bromelain in a rodent model.

Materials:

-

Wistar rats (male, 200-250 g)

-

Bromelain solution (e.g., 40 mg/kg in saline)

-

Oral gavage needles

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

ELISA kit for bromelain quantification

Protocol:

-

Fast rats overnight with free access to water.

-

Administer a single oral dose of bromelain solution (40 mg/kg) via oral gavage.[6]

-

Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[8]

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of bromelain in the plasma samples using a validated ELISA method.

-

Plot the plasma concentration of bromelain versus time to generate a pharmacokinetic profile.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.[6]

Detection of Absorbed Bromelain in Human Plasma

Objective: To confirm the presence of intact bromelain in human plasma after oral administration.

Materials:

-

Plasma samples from human subjects administered oral bromelain

-

Anti-bromelain antibodies (primary antibody)

-

Protein A/G-agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Immunoprecipitation:

-

Incubate plasma samples with anti-bromelain antibodies overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins on an SDS-PAGE gel.[9][10][11][12][13]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][10][13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]

-

Incubate the membrane with a primary antibody specific for bromelain overnight at 4°C.[9][10]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

-

Measurement of Bromelain Proteolytic Activity

Objective: To determine the enzymatic activity of bromelain in biological samples.

Materials:

-

Sample containing bromelain (e.g., plasma, tissue homogenate)

-

Casein solution (1% w/v) in a suitable buffer (e.g., phosphate buffer, pH 7.0)

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Folin-Ciocalteu reagent

-

Tyrosine standard solutions

-

Spectrophotometer

Protocol:

-

Pre-incubate the casein solution at the desired temperature (e.g., 37°C).[14]

-

Add the bromelain-containing sample to the casein solution and incubate for a specific time (e.g., 10 minutes).

-

Stop the enzymatic reaction by adding TCA solution. This will precipitate the undigested casein.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant, which contains the tyrosine and tryptophan released by the proteolytic activity of bromelain.

-

Add Folin-Ciocalteu reagent to the supernatant and measure the absorbance at a specific wavelength (e.g., 660 nm) after a defined incubation period.[15]

-

Create a standard curve using known concentrations of tyrosine.

-

Calculate the proteolytic activity of the bromelain sample by comparing its absorbance to the tyrosine standard curve. One unit of activity is often defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

Bromelain's therapeutic effects are mediated, in part, by its ability to modulate key signaling pathways involved in inflammation and cell growth.

Bromelain's Impact on Inflammatory Signaling Pathways

Bromelain has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][16][17][18][19]

Caption: Bromelain's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for Investigating Bromelain's Bioavailability

The following diagram illustrates a typical experimental workflow for studying the oral bioavailability of bromelain.

References

- 1. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Potential role of bromelain in clinical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Bromelain a Potential Bioactive Compound: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implications of nasal delivery of bromelain on its pharmacokinetics, tissue distribution and pharmacodynamic profile—A preclinical study | PLOS One [journals.plos.org]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. researchgate.net [researchgate.net]

- 11. SDS-PAGE Protocol | Rockland [rockland.com]

- 12. SDS-PAGE and western blot analysis [protocols.io]

- 13. SDS -PAGE and Western Blotting Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Characterization and Potential Application of Bromelain from Pineapple (Ananas comosus) Waste (Peel) in Recovery of Silver from X-Ray Films - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Effect of Pineapple Rhizome Bromelain through Downregulation of the NF-B- and MAPKs-Signaling Pathways in Lipopolysaccharide (LPS)-Stimulated RAW264.7 Cells [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Proteolytic Arsenal of Bromelain: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the proteolytic enzymes present in bromelain extract, a complex mixture of proteases derived from the pineapple plant (Ananas comosus). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core enzymatic components, quantitative data, detailed experimental methodologies, and the key signaling pathways modulated by these enzymes.

Core Proteolytic Enzymes in Bromelain Extract

Bromelain extract is not a single substance but a collection of sulfhydryl proteolytic enzymes, primarily cysteine proteases. The composition of the extract varies depending on the part of the pineapple plant from which it is sourced, with the stem and fruit being the principal sources.[1][2][3] The primary proteolytic enzymes identified in bromelain extract include:

-

Stem Bromelain (EC 3.4.22.32): The major proteolytic component found in the pineapple stem.[4][5] It is the most common form in commercial bromelain preparations.[3]

-

Fruit Bromelain (EC 3.4.22.33): The predominant protease found in the pineapple fruit.[4][5]

-

Ananain (EC 3.4.22.31): A cysteine endopeptidase also found in pineapple stem, immunologically distinct from stem and fruit bromelain.[4][5][6]

-

Comosain: Another cysteine proteinase present in the pineapple stem.[4][5]

While stem and fruit bromelain are the most well-known, ananain and comosain are also significant contributors to the overall proteolytic activity of the extract, particularly from the stem.[4][5]

Quantitative Analysis of Proteolytic Enzymes

Recent proteomic analyses of commercial stem bromelain products have provided insights into the relative abundance of the different proteolytic enzymes. The following table summarizes the findings from a study that identified and quantified four bromelain subfamily proteases.

| Enzyme | Relative Abundance (%) |

| Bromelain (putative) | 52.3 - 57.1 |

| Ananain | 23.5 - 26.8 |

| Bromelain-like (putative) | 12.9 - 15.4 |

| Comosain | 3.2 - 8.8 |

Table 1: Relative abundance of bromelain subfamily proteases in two commercial stem bromelain samples as determined by proteomic analysis.[7]

Experimental Protocols

Extraction and Purification of Bromelain

A common method for the extraction and partial purification of bromelain from pineapple tissue involves the following steps:

-

Homogenization: Pineapple stem or fruit is peeled, cored, and homogenized in a blender with a suitable buffer (e.g., phosphate buffer, pH 7.0).[8][9]

-

Clarification: The homogenate is filtered through cheesecloth and then centrifuged to remove solid debris.[9][10]

-

Precipitation: The crude extract is subjected to precipitation using either ammonium sulfate or a cold organic solvent like ethanol to concentrate the proteins.[8][11]

-

Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the supernatant to a specific saturation level (e.g., 40-80%), and the mixture is incubated at 4°C. The precipitate containing the enzymes is collected by centrifugation.[12]

-

Ethanol Precipitation: Cold ethanol is added to the extract, and the mixture is incubated to allow the proteins to precipitate. The precipitate is then collected by centrifugation.[11][13]

-

-

Dialysis: The collected precipitate is redissolved in a minimal amount of buffer and dialyzed against the same buffer to remove excess salt or solvent.[12]

-

Chromatography: For further purification, various chromatographic techniques can be employed:

-

Ion-Exchange Chromatography: This method separates proteins based on their net charge. DEAE-cellulose or CM-Sephadex columns are commonly used.[12][14]

-

Size-Exclusion Chromatography (Gel Filtration): This technique separates proteins based on their molecular size using resins like Sephadex G-50 or G-100.[15]

-

Affinity Chromatography: This highly specific method utilizes ligands that bind specifically to the target enzymes.[5]

-

Determination of Proteolytic Activity

The proteolytic activity of bromelain extract is typically determined using a substrate that is hydrolyzed by the enzymes.

This is a widely used method to quantify the general proteolytic activity.[11][16]

-

Reaction Mixture: A known amount of bromelain extract is incubated with a casein solution (e.g., 1% w/v) in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[17][18]

-

Stopping the Reaction: The reaction is terminated by adding a precipitating agent like trichloroacetic acid (TCA), which stops the enzymatic activity and precipitates the undigested casein.[18]

-

Quantification: The mixture is centrifuged, and the absorbance of the supernatant is measured at 275-280 nm. The amount of released tyrosine is quantified using a tyrosine standard curve.[16][19]

-

Unit Definition: One unit of activity is often defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified conditions.[20]

This is a simple and visual method to assess proteolytic activity.[21]

-

Strips of exposed and developed black and white photographic film, which has a gelatin layer, are incubated with the bromelain extract.

-

The time taken for the gelatin emulsion to be digested, resulting in the clearing of the film, is measured. This provides a qualitative or semi-quantitative measure of enzyme activity.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the proteins in the bromelain extract based on their molecular weight.[22][23][24][25]

-

Sample Preparation: The protein sample is mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated to denature and linearize the proteins.[24]

-

Electrophoresis: The prepared samples and a molecular weight marker are loaded onto a polyacrylamide gel. An electric current is applied, causing the negatively charged proteins to migrate towards the positive electrode. Smaller proteins move faster through the gel matrix.

-

Staining: After electrophoresis, the gel is stained with a dye like Coomassie Brilliant Blue to visualize the protein bands.[25]

-

Analysis: The molecular weights of the separated proteins are estimated by comparing their migration distance to that of the known proteins in the molecular weight marker.[22]

Modulation of Signaling Pathways

The therapeutic effects of bromelain, particularly its anti-inflammatory properties, are attributed to the modulation of key signaling pathways by its proteolytic enzymes.

NF-κB Signaling Pathway

Bromelain has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][8][26]

Bromelain extract can suppress the phosphorylation of IκBα, which prevents the release and nuclear translocation of the NF-κB p65 subunit.[26] This leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme Cyclooxygenase-2 (COX-2).[1][8][17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that is modulated by bromelain.[1][27]

Studies have demonstrated that bromelain can reduce the phosphorylation of key MAPK members, including p38 and c-Jun N-terminal kinase (JNK).[1] By inhibiting these kinases, bromelain can suppress the activation of downstream transcription factors like Activator Protein-1 (AP-1), further contributing to its anti-inflammatory effects.[28]

Fibrinolytic Pathway

Bromelain also exerts effects on the coagulation and fibrinolytic systems, contributing to its antithrombotic properties.[6][21]

Bromelain has been shown to stimulate the conversion of plasminogen to plasmin.[6][21] Plasmin is the primary enzyme responsible for the breakdown of fibrin, the main component of blood clots. By enhancing fibrinolysis, bromelain can help to dissolve clots and improve blood circulation.[6]

Conclusion

The proteolytic enzymes within bromelain extract, including stem bromelain, fruit bromelain, ananain, and comosain, constitute a potent combination with significant therapeutic potential. A thorough understanding of their individual characteristics, relative abundance, and mechanisms of action is crucial for the continued development of bromelain-based therapeutics. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the diverse applications of this remarkable enzyme complex.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bromelain, from pineapple stems, proteolytically blocks activation of extracellular regulated kinase-2 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Properties and Therapeutic Application of Bromelain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction of Bromelain and Investigation of Proteolytic Ability of the Stem and Fruit in Three Different Pineapple Cultivar of Morris Pineapple (Ananas comosus L. var. comosus Morris), Josepin Pineapple (Ananas comosus L. var. comosus cv. Josephine), and MD2 Pineapple (Ananas comosus L. Merrill cv. MD2). - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. caringsunshine.com [caringsunshine.com]

- 12. thaiscience.info [thaiscience.info]

- 13. jabonline.in [jabonline.in]

- 14. scitepress.org [scitepress.org]

- 15. biblioteca.incaper.es.gov.br [biblioteca.incaper.es.gov.br]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Bromelain inhibits lipopolysaccharide-induced cytokine production in human THP-1 monocytes via the removal of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 101.200.202.226 [101.200.202.226]

- 19. Bromelain inhibits COX-2 expression by blocking the activation of MAPK regulated NF-kappa B against skin tumor-initiation triggering mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. SDS-PAGE Protocol | Rockland [rockland.com]

- 25. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 26. Bromelain inhibits nuclear factor kappa-B translocation, driving human epidermoid carcinoma A431 and melanoma A375 cells through G(2)/M arrest to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Potential role of bromelain in clinical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

The Fibrinolytic Activity of Bromelain: A Technical Guide for Researchers

Abstract

Bromelain, a complex of proteolytic enzymes extracted from the pineapple plant (Ananas comosus), has long been recognized for its diverse therapeutic properties, including its significant anti-inflammatory, antithrombotic, and fibrinolytic activities. This technical guide provides an in-depth examination of the core mechanisms underlying bromelain's ability to dissolve fibrin clots, a process critical for preventing and treating thrombotic diseases. We consolidate quantitative data from various studies, present detailed experimental protocols for assessing fibrinolytic efficacy, and visualize the key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Thrombosis, the formation of a blood clot (thrombus) inside a blood vessel, is a primary cause of life-threatening cardiovascular events such as myocardial infarction and stroke. The body's natural defense against thrombosis is the fibrinolytic system, which dissolves fibrin clots primarily through the action of the enzyme plasmin. Bromelain has emerged as a promising phytotherapeutic agent due to its ability to enhance fibrinolysis.[1][2] It is absorbed from the gastrointestinal tract in a functionally intact form, making oral administration a viable therapeutic route.[1] This guide delves into the biochemical underpinnings of bromelain's fibrinolytic action, providing the technical detail necessary for advanced research and development.

Mechanism of Fibrinolytic Action

Bromelain exerts its fibrinolytic effects through a dual-action mechanism. It can directly degrade fibrin and fibrinogen and also indirectly modulate the endogenous fibrinolytic pathway by influencing the conversion of plasminogen to plasmin.[1][3]

-

Direct Fibrinolysis: As a cysteine protease, bromelain can directly hydrolyze fibrin, the protein mesh that forms the structural basis of a blood clot.[4] Studies have shown that bromelain preferentially targets the Aα and Bβ chains of fibrinogen and fibrin, while the γ chain is more resistant.[5] This direct proteolytic action contributes to the dissolution of the clot matrix.

-

Indirect Fibrinolysis via Plasminogen Activation: A significant component of bromelain's activity stems from its ability to stimulate the conversion of plasminogen into plasmin.[1][6] Plasmin is the principal enzyme of the fibrinolytic system, responsible for breaking down fibrin clots. By upregulating this conversion, bromelain enhances the body's natural clot-dissolving capacity.[3][7] Furthermore, some research suggests bromelain may increase the production of plasminogen itself.[8]

The following diagram illustrates this dual mechanism:

References

- 1. Properties and Therapeutic Application of Bromelain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromelain: biochemistry, pharmacology and medical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects on fibrinogen, fibrin, and blood coagulation of proteolytic extracts from fruits of Pseudananas macrodontes, Bromelia balansae, and B. hieronymi (Bromeliaceae) in comparison with bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. altmedrev.com [altmedrev.com]

- 7. Fibrinolytic and antithrombotic action of bromelain may eliminate thrombosis in heart patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Immunomodulatory Landscape of Bromelain: A Technical Guide to its Effects on T Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted immunomodulatory effects of bromelain, a complex mixture of proteases derived from the pineapple plant (Ananas comosus), on T lymphocytes. Drawing from a comprehensive review of preclinical and clinical studies, this document elucidates the molecular mechanisms, signaling pathways, and cellular consequences of bromelain's interaction with T cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Bromelain's Influence on T Cell Activation and Proliferation

Bromelain exhibits a dual role in modulating T cell responses, capable of both enhancing and inhibiting T cell proliferation depending on the experimental context. In vitro studies have demonstrated that bromelain can enhance T cell receptor (TCR) and anti-CD28-mediated T cell proliferation in splenocyte cultures.[1][2][3] This effect is attributed to an increase in the costimulatory activity of accessory cell populations.[1][2][3] However, when acting directly on highly purified CD4+ T cells, bromelain does not affect TCR and CD28-induced proliferation.[1][3]

Conversely, other studies indicate that bromelain treatment leads to a decrease in the activation of CD4+ T cells.[4][5] This is supported by findings that bromelain reduces the expression of the T cell activation marker, CD25.[4][5][6] The proteolytic activity of bromelain is crucial for this effect, as the inhibition is reversed by cysteine protease inhibitors like E-64.[7][6][8][9]

Modulation of T Cell Surface Molecules

Bromelain's interaction with T cells extends to the modulation of various surface adhesion molecules, which are critical for cell-cell interactions and overall immune response.[4] A key target of bromelain is CD25, the alpha chain of the IL-2 receptor. Treatment with bromelain has been shown to reduce CD25 expression on activated CD4+ T cells in a dose- and time-dependent manner.[6] Evidence suggests that bromelain proteolytically cleaves cell-surface CD25, leading to an increase in soluble CD25 (sCD25) in cell supernatants.[7][6]

Furthermore, bromelain has been reported to modulate other surface markers. It can down-regulate the expression of CD44, a surface protein involved in lymphocyte homing and migration.[10][11]

Impact on Cytokine Production by T Cells

Bromelain significantly influences the cytokine profile of T cells, often in a context-dependent manner. A consistent finding across multiple studies is the reduction of Interleukin-2 (IL-2) production. Despite enhancing T cell proliferation in mixed splenocyte cultures, bromelain concomitantly decreases IL-2 production.[1][3] This inhibitory effect on IL-2 is also observed in highly purified CD4+ T cells.[1][2][3] In vivo studies in immunized mice have also shown a decrease in splenic IL-2 mRNA accumulation following bromelain administration.[1][2][3]

The effects of bromelain on other cytokines are more varied. Some in vitro studies have shown that bromelain can induce the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) by peripheral blood mononuclear cells (PBMCs).[4][11][12][13] A clinical trial in healthy volunteers demonstrated that oral administration of high-dose bromelain led to a significant shift in the circadian profile of the Th1 mediator IFN-γ and trends towards changes in the Th2 cytokine IL-5 and the immunosuppressive cytokine IL-10.[14][15]

However, in inflammatory conditions, bromelain appears to shift towards an anti-inflammatory profile, decreasing the secretion of pro-inflammatory cytokines.[2][11] For instance, bromelain has been shown to inhibit PMA-induced IL-2, IFN-γ, and IL-4 mRNA accumulation.[8][9]

Underlying Signaling Pathways

The immunomodulatory effects of bromelain on T cells are underpinned by its ability to interfere with key intracellular signaling pathways.

Inhibition of the Raf-1/MEK/ERK-2 Pathway

A primary mechanism of action for bromelain is the inhibition of the Raf-1/extracellular-regulated-kinase (ERK)-2 signaling pathway.[4][5][8][9][16] Bromelain has been shown to block the activation of ERK-2 in T cells stimulated via the TCR or with PMA and calcium ionophore.[8][9] This inhibition is dependent on its proteolytic activity.[8][9] Bromelain does not act directly on ERK-2 but rather on an upstream effector molecule, p21ras, thereby inhibiting its activation.[8][9]

Modulation of NF-κB Signaling

Bromelain can also suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.[4] By inhibiting NF-κB activation, bromelain reduces the expression of inflammatory genes.[4]

Influence on PI3K/Akt and MAPK Pathways

Bromelain has been shown to modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and the broader mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, survival, and inflammation.[4]

Data Presentation

Table 1: Effects of Bromelain on T Cell Proliferation and Surface Marker Expression

| Parameter | Cell Type | Experimental Condition | Effect of Bromelain | Reference |

| T Cell Proliferation | Splenocytes | TCR and anti-CD28 stimulation | Enhanced | [1][2][3] |

| Purified CD4+ T cells | TCR and anti-CD28 stimulation | No effect | [1][3] | |

| CD25 Expression | Activated CD4+ T cells | Anti-CD3 stimulation | Reduced (dose and time-dependent) | [4][5][6] |

| CD44 Expression | Lymphocytes | In vitro treatment | Reduced | [10][11] |

Table 2: Effects of Bromelain on Cytokine Production

| Cytokine | Cell Type/Model | Experimental Condition | Effect of Bromelain | Reference |

| IL-2 | Splenocytes | TCR and anti-CD28 stimulation | Decreased production | [1][3] |

| Purified CD4+ T cells | TCR and anti-CD28 stimulation | Inhibited production | [1][2][3] | |

| Immunized mice | In vivo administration | Decreased splenic mRNA | [1][2][3] | |

| Th0 cells | PMA stimulation | Inhibited mRNA accumulation | [8][9] | |

| IFN-γ | PBMCs | In vitro stimulation | Increased secretion | [13][17] |

| Healthy volunteers | Oral administration (3000 FIP units) | Significant shift in circadian profile | [14][15] | |

| Th0 cells | PMA stimulation | Inhibited mRNA accumulation | [8][9] | |

| IL-4 | Th0 cells | PMA stimulation | Inhibited mRNA accumulation | [8][9] |

| IL-5 | Healthy volunteers | Oral administration (3000 FIP units) | Trend towards modulation | [14][15] |

| IL-10 | Healthy volunteers | Oral administration (3000 FIP units) | Trend towards modulation | [14][15] |

| TNF-α | PBMCs | In vitro stimulation | Increased secretion | [12] |

| IL-1β | PBMCs | In vitro stimulation | Increased secretion | [12] |

| IL-6 | PBMCs | In vitro stimulation | Increased secretion | [12][13][17] |

Mandatory Visualizations

Signaling Pathways

Caption: Bromelain's inhibitory effects on T cell signaling pathways.

Experimental Workflow

Caption: General experimental workflow for studying bromelain's effects on T cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the effects of bromelain on T cells.

T Cell Proliferation Assay

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients, or splenocytes from mice.

-

Cell Isolation: PBMCs are typically isolated by Ficoll-Paque density gradient centrifugation. Splenocytes are obtained by mechanical disruption of the spleen followed by red blood cell lysis. For studies on purified T cells, CD4+ T cells are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Stimulation: T cells are stimulated with plate-bound anti-CD3 antibodies (e.g., 145-2C11 for murine cells) with or without soluble anti-CD28 antibodies. Alternatively, a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore can be used.

-

Bromelain Treatment: Bromelain is added to the cultures at various final concentrations (e.g., 10-1000 µg/ml) at the time of stimulation.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), T cell proliferation is assessed by the incorporation of ³H-thymidine. Cells are pulsed with ³H-thymidine for the final 18 hours of culture, harvested, and the radioactivity is measured using a scintillation counter.

Cytokine Production Analysis

-

Cell Culture and Treatment: Cells are cultured and treated with bromelain and stimuli as described for the proliferation assay.

-

Supernatant Collection: After a specified time (e.g., 24-48 hours), cell culture supernatants are collected and stored at -80°C until analysis.

-

Cytokine Measurement (ELISA): The concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-6) in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Intracellular Cytokine Staining (Flow Cytometry): For intracellular cytokine analysis, a protein transport inhibitor (e.g., Brefeldin A) is added for the final hours of culture. Cells are then harvested, stained for surface markers (e.g., CD4), fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest. Analysis is performed using a flow cytometer.

Analysis of T Cell Surface Marker Expression

-

Cell Culture and Treatment: T cells are stimulated and treated with bromelain as described above.

-

Cell Staining: At various time points, cells are harvested and washed. They are then incubated with fluorescently labeled monoclonal antibodies specific for surface markers of interest (e.g., anti-CD25, anti-CD44) on ice in the dark.

-

Flow Cytometry Analysis: After washing to remove unbound antibodies, the cells are analyzed on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of expression of the surface marker.

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: Following stimulation and bromelain treatment for short durations (e.g., 5-30 minutes), T cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) and total forms of signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Bromelain exerts significant and complex immunomodulatory effects on T lymphocytes. Its ability to modulate T cell activation, proliferation, surface marker expression, and cytokine production is driven by its interference with critical intracellular signaling pathways, most notably the Raf-1/ERK-2 and NF-κB pathways. The dual nature of its effects, sometimes pro-inflammatory and at other times anti-inflammatory, suggests that the immunological outcome of bromelain treatment is highly dependent on the specific cellular context and the inflammatory environment. Further research is warranted to fully elucidate the therapeutic potential of bromelain in T-cell-mediated diseases and to optimize its clinical application.

References

- 1. [PDF] Bromelain modulates T cell and B cell immune responses in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Bromelain modulates T cell and B cell immune responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms [mdpi.com]

- 5. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromelain treatment reduces CD25 expression on activated CD4+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromelain treatment reduces CD25 expression on activated CD4+ T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromelain, from pineapple stems, proteolytically blocks activation of extracellular regulated kinase-2 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Potential role of bromelain in clinical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro study on the immunological effect of bromelain and trypsin on mononuclear cells from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Placebo-controlled randomized clinical trial on the immunomodulating activities of low- and high-dose bromelain after oral administration - new evidence on the antiinflammatory mode of action of bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the primary structure and active site of bromelain cysteine proteases, intended for researchers, scientists, and drug development professionals. Bromelain, a complex of enzymes extracted from the pineapple plant (Ananas comosus), has garnered significant interest for its diverse therapeutic applications. A thorough understanding of its molecular architecture is paramount for harnessing its full potential in drug design and development.

Primary Structure of Bromelain

Bromelain is not a single entity but a mixture of several thiol endopeptidases and other components like phosphatases, glucosidases, and peroxidases.[1][2] The two main and most studied forms are stem bromelain (SBM) and fruit bromelain (FBM).[3] These proteases belong to the papain superfamily (clan CA, family C1A).[2]

The primary structure of bromelain reveals a single polypeptide chain. Stem bromelain, the major cysteine proteinase from the pineapple stem, consists of 212 amino acids.[4][5] Fruit bromelain has a longer chain, comprising 351 amino acids.[6][7] The calculated molecular weight of the longer form of stem bromelain is approximately 22,828 Daltons.[1] However, due to glycosylation, the total molecular weight is around 23,800 Daltons.[1]

Table 1: Comparison of Stem and Fruit Bromelain Primary Structure

| Feature | Stem Bromelain (SBM) | Fruit Bromelain (FBM) |

| Amino Acid Residues | 212[4][5] | 351[6][7] |

| Molecular Weight (Protein) | ~22.8 kDa[1] | ~39.1 kDa[6] |

| Molecular Weight (Glycosylated) | ~23.8 kDa[1] | Not explicitly stated |

| UniProt Accession No. | P14518[5] | O23791[6] |

Amino Acid Sequence and Homology

The amino acid sequence of stem bromelain shows homology with other plant cysteine proteases, confirming its place in the papain superfamily.[1][4] However, it is not very closely related to other members, with sequence identities of 43% to papaya proteinase III, 42% to actinidin, 38% to papain, and 38% to human cathepsin L.[1][4] This unique sequence contributes to its distinct substrate specificity and inhibitor interactions.[8]

Post-Translational Modifications

A key post-translational modification in bromelain is glycosylation.[9] Stem bromelain is a glycoprotein with one oligosaccharide moiety per molecule.[1] This carbohydrate chain, containing fucose, mannose, xylose, and N-acetylglucosamine, is attached to asparagine-117 (Asn-117).[4] Glycosylation can play a role in protein folding, stability, and regulatory functions.[9]

The Active Site: A Hub of Catalytic Activity

The catalytic activity of bromelain is centered within a cleft at the interface of its two domains.[10] This active site contains the characteristic catalytic triad of cysteine proteases.

The Catalytic Triad

The catalytic activity of bromelain relies on a catalytic triad composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues. While a Cys-His dyad is often mentioned, the Asn residue is crucial for orienting the histidine ring.[2][10] For stem bromelain, the key catalytic residues are Cys26 and His158.[10] The active site of fruit bromelain also contains this conserved triad.[6]

Table 2: Key Active Site Residues in Stem Bromelain

| Residue | Position | Role in Catalysis |

| Cysteine (Cys) | 26[10] | Nucleophilic attack on the substrate's carbonyl carbon |

| Histidine (His) | 158[10] | Acts as a general base, deprotonating the Cys thiol |

| Asparagine (Asn) | 179[10] | Orients the imidazole ring of His158 through hydrogen bonding |

Substrate Binding Pocket

The active site cleft of bromelain contains pocket-like structures that accommodate the substrate.[10] In stem bromelain, "pocket 1" is formed by amino acids Gln20, Asn21, Gly24, Trp27, Gly65, and Trp181, in addition to the catalytic Cys26 and His158.[10] The composition of this binding pocket dictates the enzyme's substrate specificity.

The catalytic mechanism involves the deprotonation of the Cys-26 thiol group by the imidazole ring of His-158. The resulting thiolate anion then performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond, leading to its hydrolysis.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the primary structure and characterize the active site of bromelain.

Determination of Primary Structure

A. Edman Degradation: This classical method sequentially removes amino acid residues from the N-terminus of a peptide.[9][11]

-

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[11]

-

Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).[11][12]

-

Conversion: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[11][12]

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).[11]

-

The cycle is repeated for the next amino acid in the shortened peptide chain.

-

B. Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method for protein sequencing.

-

Protocol:

-

Sample Preparation: The bromelain sample is purified, often by SDS-PAGE, and the protein band is excised.[4]

-

Digestion: The protein is enzymatically digested into smaller peptides using a protease like trypsin.[4]

-

LC Separation: The resulting peptide mixture is separated by liquid chromatography (LC).[4]

-

MS/MS Analysis: The separated peptides are ionized and analyzed by tandem mass spectrometry (MS/MS). The first mass spectrometer selects a peptide ion, which is then fragmented. The second mass spectrometer analyzes the masses of the fragments.

-

Sequence Determination: The amino acid sequence of the peptide is deduced from the fragmentation pattern. The sequences of all the peptides are then assembled to determine the full protein sequence.

-

Characterization of the Active Site

A. Enzyme Kinetic Assays: These assays measure the rate of the enzymatic reaction to determine kinetic parameters like Km and Vmax.

-

Protocol using Synthetic Substrate (e.g., Nα-CBZ-L-lysine p-nitrophenyl ester):

-

Reagent Preparation: Prepare a buffer solution (e.g., 30 mM Sodium Acetate, pH 4.6), the substrate solution, and the bromelain enzyme solution.

-

Reaction Mixture: In a cuvette, mix the buffer and the enzyme solution and equilibrate to the desired temperature (e.g., 25°C).

-

Initiate Reaction: Add the substrate to the cuvette to start the reaction.

-

Measure Absorbance: Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for the release of p-nitrophenol) over time using a spectrophotometer.

-

Calculate Activity: The rate of change in absorbance is used to calculate the enzyme activity.

-

-

Protocol using a Natural Substrate (e.g., Casein):

-

Reaction Setup: Mix the bromelain solution with a casein substrate solution in a suitable buffer (e.g., Tris-HCl, pH 8.0) and incubate at a specific temperature (e.g., 37°C) for a set time.[8]

-

Stop Reaction: Terminate the reaction by adding trichloroacetic acid (TCA), which precipitates the undigested protein.[1][8]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.[1]

-

Measure Product: The amount of soluble product (e.g., tyrosine) in the supernatant is measured spectrophotometrically at 275 nm or 280 nm.[13]

-

B. Site-Directed Mutagenesis: This technique is used to substitute specific amino acids in the active site to investigate their role in catalysis and substrate binding.

-

Protocol (based on QuikChange™ method):

-

Primer Design: Design mutagenic primers containing the desired base change.[7][14]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the bromelain gene as a template and the mutagenic primers. This creates a mutated plasmid.[7][15]

-

Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid).[7][14][15]

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.[7][14][16]

-

Verification: Sequence the plasmid from the resulting colonies to confirm the desired mutation.

-

Conclusion

The detailed understanding of the primary structure and active site of bromelain cysteine proteases is fundamental for advancing their therapeutic applications. The distinct amino acid sequences of stem and fruit bromelain, coupled with the conserved catalytic triad, provide a basis for their broad yet specific proteolytic activities. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the structure-function relationships of these intriguing enzymes, paving the way for the development of novel and targeted therapies.

References

- 1. Azocasein Substrate for Determination of Proteolytic Activity: Reexamining a Traditional Method Using Bromelain Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.ums.edu.my [eprints.ums.edu.my]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Edman degradation - Wikipedia [en.wikipedia.org]

- 12. What are the Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. static.igem.org [static.igem.org]

- 15. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 16. assaygenie.com [assaygenie.com]

Unveiling Bromelain: A Technical Deep Dive into its Discovery, Traditional Roots, and Scientific Emergence

For Immediate Release

A comprehensive technical guide exploring the historical journey of bromelain, from its use in traditional medicine to its scientific discovery and characterization, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the early scientific investigations into this potent pineapple-derived enzyme complex, complete with quantitative data, detailed historical experimental protocols, and visualizations of its molecular mechanisms.

Bromelain, a complex mixture of proteolytic enzymes found in the pineapple plant (Ananas comosus), has a rich history of use in traditional medicine, particularly among the indigenous peoples of Central and South America.[1] For centuries, pineapple fruit and juice have been utilized for a variety of medicinal purposes, including aiding digestion, reducing inflammation, and promoting wound healing.[1] This whitepaper delves into the ethnobotanical background of bromelain, its scientific discovery in the late 19th century, and the foundational research that has paved the way for its modern therapeutic applications.

From Folk Remedy to Laboratory Bench: A Historical Perspective

The medicinal use of pineapple predates its scientific discovery by centuries. Indigenous cultures in the Americas traditionally used pineapple poultices to reduce inflammation and promote the healing of wounds and skin injuries.[2] The juice and fruit were also consumed to alleviate digestive issues.[1]

The first documented scientific isolation of the active principle from pineapple juice was in 1891 by the Venezuelan chemist Vicente Marcano, who named the proteolytic substance "bromelina."[3][4][5] This was followed by a more thorough investigation in 1892 by Russell Henry Chittenden, assisted by Elliott P. Joslin and Frank Sherman Meara, at Yale University. They published their findings in the Transactions of the Connecticut Academy of Arts and Sciences, detailing the ferment-like action of what they termed "bromelin" and its ability to digest proteins.

Quantitative Analysis of Bromelain

Bromelain is a complex mixture of enzymes, with the two main proteases being stem bromelain (SBM) (EC 3.4.22.32) and fruit bromelain (FBM) (EC 3.4.22.33).[3] The concentration and enzymatic activity of bromelain vary depending on the part of the pineapple plant, the cultivar, and the extraction method used. The following tables summarize key quantitative data related to bromelain's composition and activity.

| Parameter | Stem Bromelain (SBM) | Fruit Bromelain (FBM) | Source |

| Typical Protein Content (mg/mL of crude extract) | 42.90 ± 5.99 | 54.11 ± 0.95 | [6] |

| Enzymatic Activity (GDU/g) | 186.30 ± 20.9 | 158.95 ± 3.09 | [6] |

| Enzymatic Activity (CDU/g) | 2767.09 (crude) | - | [3] |

| Specific Activity (CDU/mg protein) | 78,934.74 (purified) | - | [3] |

| Molecular Weight (kDa) | ~25 | ~25 | [3] |

GDU: Gelatin Digestion Units; CDU: Casein Digestion Units

Foundational Experimental Protocols

To provide a clear understanding of the early scientific work on bromelain, this section details the methodologies employed in its initial isolation and characterization.

Historical Experimental Protocol: Chittenden, Joslin, and Meara (1892)

Based on their 1892 publication, "On the ferments contained in the juice of the pineapple (Ananassa sativa), together with some observations on the composition and proteolytic action of the juice," the following is a reconstruction of their experimental protocol: